3-(3-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(3-Methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a complex polycyclic framework. Its structure features a 3-methoxyphenoxy substituent at position 3, a trifluoromethyl group at position 2, and a tetrahydrofuran-2-ylmethyl moiety at position 7. Chromeno-oxazinones are widely studied for their pharmacological and agrochemical applications, particularly as antiviral, antifungal, and antiparasitic agents .
Properties
IUPAC Name |
3-(3-methoxyphenoxy)-9-(oxolan-2-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3NO6/c1-30-14-4-2-5-15(10-14)33-22-20(29)17-7-8-19-18(21(17)34-23(22)24(25,26)27)12-28(13-32-19)11-16-6-3-9-31-16/h2,4-5,7-8,10,16H,3,6,9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOLCLUARLGGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5CCCO5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈F₃N₃O₅, with a molecular weight of approximately 393.35 g/mol. The structure features a chromene core fused with an oxazine ring and functional groups that may influence its biological activity.
Cytotoxicity
Recent studies have demonstrated that derivatives of chromene compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, certain analogs have shown selective toxicity towards tumor cells while sparing normal cells. The specific compound under review has yet to be extensively tested in this context; however, its structural similarities to known cytotoxic agents suggest potential efficacy against cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 12.5 | |
| Compound B | MCF-7 | 8.0 | |
| Target Compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of chromene derivatives are well documented. Studies indicate that certain compounds possess significant activity against pathogens such as Helicobacter pylori and various fungi. The target compound's methoxy and trifluoromethyl groups may enhance its interaction with microbial targets.
- Anti-H. pylori Activity : Similar compounds have shown comparable efficacy to standard treatments like metronidazole.
- Antifungal Activity : Preliminary tests indicate potential antifungal properties against common strains such as Candida albicans.
The proposed mechanisms by which chromene derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cellular metabolism.
- DNA Interaction : Certain chromenes have been shown to interact with DNA, leading to apoptosis in cancer cells through the induction of DNA damage.
Case Study 1: Antitumor Activity
A study investigated the effects of a series of chromene derivatives on human tumor cell lines. The results indicated that modifications to the chromene structure significantly impacted cytotoxicity profiles, suggesting that further optimization of the target compound could enhance its therapeutic potential.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of related compounds against H. pylori. The study concluded that structural variations influenced antibacterial potency and suggested further exploration into the target compound's efficacy.
Comparison with Similar Compounds
Structural Comparisons
Chromeno-oxazinone derivatives share a common core but differ in substituents, which critically influence their properties. Key structural analogs include:
Key Observations :
- The 3-methoxyphenoxy group in the target compound introduces an electron-donating methoxy group, contrasting with the electron-withdrawing 4-fluorophenyl () or 3,4-dimethoxyphenyl groups .
Physicochemical Properties
Key Observations :
- The trifluoromethyl group (common in and the target compound) is associated with higher melting points (154–180°C) compared to non-halogenated analogs .
- Ferrocene-containing derivatives () exhibit superior synthetic yields (up to 90%) and purity, likely due to optimized organometallic synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
